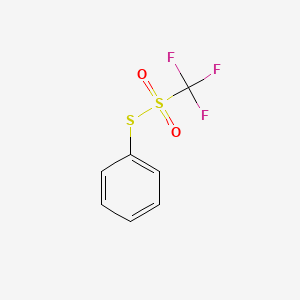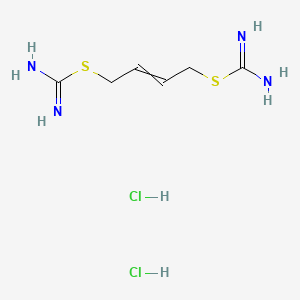![molecular formula C11H12OS B14613759 Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- CAS No. 58981-26-3](/img/structure/B14613759.png)
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- typically involves the acylation of 2,3-dihydro-2-methylbenzo[b]thiophene. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium methoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may exhibit enhanced antimicrobial properties by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-
Comparison: Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other thienobenzene derivatives, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
58981-26-3 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-(2-methyl-2,3-dihydro-1-benzothiophen-5-yl)ethanone |
InChI |
InChI=1S/C11H12OS/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
ZIUXLRWYQLLZDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(S1)C=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


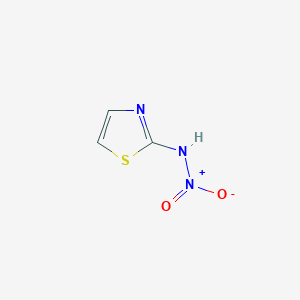
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
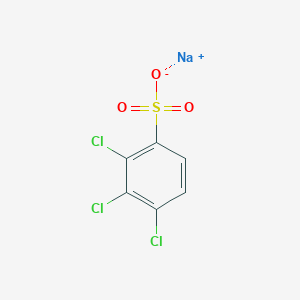
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)



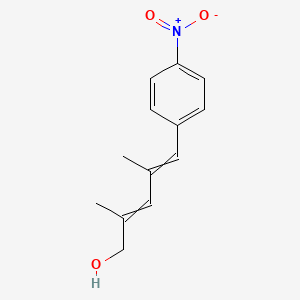
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


